L-2-amino-4-guanidinobutyric acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-2-amino-4-guanidinobutyric acid hydrochloride, also known as Norarginine, is a non-proteinogenic amino acid derivative. It is characterized by the presence of both an amino group and a guanidino group, making it a unique compound in the realm of amino acids. This compound is often used in biochemical research due to its structural similarity to arginine, an essential amino acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-2-amino-4-guanidinobutyric acid hydrochloride can be synthesized from L-2,4-diaminobutyric acid. The synthesis involves the treatment of L-2,4-diaminobutyric acid with S-methylisothiourea sulfate after converting the acid to its copper salt and protecting the amino groups in the 2- and 4-positions with benzoyl and benzyloxycarbonyl groups . Another method involves reacting 2-hydroxy-4-mercaptobutyric acid hydrochloride with propylene glycol to obtain 2-methoxy-4-mercaptobutyric acid hydrochloride, which is then reacted with cyclohexylamine to yield 2-amino-4-mercaptobutyric acid hydrochloride. This intermediate is then reacted with guanidine to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis methods mentioned above can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
L-2-amino-4-guanidinobutyric acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The guanidino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and guanidino groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the guanidino group can lead to the formation of urea derivatives, while reduction can yield amino derivatives.
Scientific Research Applications
L-2-amino-4-guanidinobutyric acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of L-2-amino-4-guanidinobutyric acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as arginase, which catalyzes the hydrolysis of L-arginine to form L-ornithine and urea . By inhibiting arginase, this compound can regulate the bioavailability of L-arginine for nitric oxide biosynthesis, which is crucial for various physiological processes.
Comparison with Similar Compounds
L-2-amino-4-guanidinobutyric acid hydrochloride is similar to other guanidino-containing amino acids, such as:
L-arginine: An essential amino acid involved in protein synthesis and nitric oxide production.
L-2-amino-3-guanidinopropionic acid: Another guanidino-containing amino acid used in biochemical research.
4-guanidinobutyric acid: A compound used to study intestinal transport and biodegradability of biocides.
The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets and pathways compared to other similar compounds.
Properties
IUPAC Name |
2-amino-4-(diaminomethylideneamino)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O2.ClH/c6-3(4(10)11)1-2-9-5(7)8;/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWGTDCOSWKYIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C(N)N)C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.